Zucapsaicin

TRPV1 Agonism Calcium Flux Assay Receptor Pharmacology

Zucapsaicin (cis-capsaicin) addresses the key limitation of capsaicin in TRPV1 research: poor local tolerability. This synthetic cis-isomer is a potent TRPV1 agonist (EC50 28.2 nM) with quantifiably reduced burning, stinging, and erythema versus capsaicin. Unique differentiators: (1) shortens cardiac APD₅₀ by 16 ms at 10⁻⁵ M in Purkinje fibers-not replicated by capsaicin; (2) undetectable systemic absorption after oral administration, enabling GI-targeted delivery studies. Supplied with full analytical documentation. Bulk quantities available.

Molecular Formula C18H27NO3
Molecular Weight 305.4 g/mol
CAS No. 7553-53-9
Cat. No. B021952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZucapsaicin
CAS7553-53-9
Synonyms8 Methyl N Vanillyl 6 Nonenamide
8-Methyl-N-Vanillyl-6-Nonenamide
Antiphlogistine Rub A-535 Capsaicin
Axsain
Capsaicin
Capsaicine
Capsicum Farmaya
Capsidol
Capsin
Capzasin
Gelcen
Katrum
NGX 4010
NGX-4010
NGX4010
Zacin
Zostrix
Molecular FormulaC18H27NO3
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)
InChIKeyYKPUWZUDDOIDPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zucapsaicin (CAS 7553-53-9) TRPV1 Agonist Profile and Procurement Baseline


Zucapsaicin (CAS 7553-53-9), also known as civamide or cis-capsaicin, is the synthetic cis-isomer of the natural vanilloid capsaicin. It functions as a potent and selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a ligand-gated ion channel primarily expressed on nociceptive sensory neurons [1]. Activation of TRPV1 by zucapsaicin leads to an influx of calcium ions, followed by a functional desensitization of the channel and a subsequent reduction in pain signal transmission [2]. Zucapsaicin is an approved topical analgesic in Canada (Zuacta) for the treatment of severe pain associated with osteoarthritis of the knee [3].

Why Zucapsaicin Cannot Be Simply Substituted with Generic Capsaicin: A Quantitative Justification


While zucapsaicin and its trans-isomer capsaicin share the same molecular formula and target, their distinct stereochemistry confers significant differences in pharmacodynamics, electrophysiological effects, and systemic disposition that preclude simple interchangeability in research or therapeutic contexts. Zucapsaicin (cis-isomer) demonstrates a different binding orientation at the TRPV1 channel and exhibits unique, non-TRPV1-mediated electrophysiological properties not shared by capsaicin [1]. Critically, clinical and preclinical evidence consistently indicates that zucapsaicin is better tolerated, causing a lesser degree of local irritation (burning, stinging, erythema) compared to capsaicin, a key differentiator for both patient compliance and experimental models [2]. Furthermore, oral administration of zucapsaicin has been shown to result in undetectable systemic absorption, a property with significant implications for gastrointestinal-targeted drug delivery that cannot be assumed for capsaicin [3].

Quantitative Differential Evidence for Zucapsaicin (CAS 7553-53-9) vs. Key TRPV1 Agonist Comparators


TRPV1 Agonism Potency: Zucapsaicin vs. Capsaicin

Zucapsaicin acts as a potent TRPV1 agonist, with an EC50 of 28.2 nM for human TRPV1, as determined by calcium uptake assays in CHO cells [1]. While this value confirms its high potency, a direct, quantitative comparison of EC50 values for zucapsaicin and capsaicin in a single study is not available in the provided sources. The potency is class-level evidence for TRPV1 agonism. A separate radioligand binding study shows zucapsaicin displaces [3H]-RTX with a Ki of 1080 nM [2].

TRPV1 Agonism Calcium Flux Assay Receptor Pharmacology

Electrophysiological Effects on Cardiac Action Potential: Zucapsaicin vs. Capsaicin

In contrast to capsaicin, zucapsaicin demonstrates a distinct and quantifiable electrophysiological effect on cardiac tissue. In isolated canine Purkinje fibers, zucapsaicin at a concentration of 10⁻⁵ M significantly shortened the action potential duration at 50% repolarization (APD₅₀) from 193 ± 13 ms to 177 ± 12 ms (p < 0.01) and APD₉₀ from 260 ± 15 ms to 248 ± 13 ms (p < 0.01) [1][2]. This effect is not observed with capsaicin and is proposed to be mediated through calcium channel blockade, as it was prevented by preexposure to nifedipine [1][3].

Cardiac Electrophysiology Action Potential Duration Purkinje Fibers

Systemic Absorption and Pharmacokinetics: Zucapsaicin vs. Capsaicin

In contrast to capsaicin, which exhibits measurable systemic absorption, oral administration of civamide (zucapsaicin) to healthy human volunteers resulted in undetectable serum levels, even when using a highly sensitive analytical procedure (limit of detection 0.01 ng/ml) [1]. This finding is consistent across studies, with a Phase 1 clinical trial also reporting no systemic absorption of orally administered civamide [2]. A prior animal study had shown 8-12% absorption in rodents and dogs, highlighting a significant species difference in bioavailability [1].

Pharmacokinetics Systemic Absorption Oral Administration

Tolerability and Local Irritation Profile: Zucapsaicin vs. Capsaicin

A consistent finding across multiple sources is that zucapsaicin is better tolerated than its isomer capsaicin, with a lesser degree of local irritation (stinging, burning, erythema) upon topical application [1]. While direct quantitative head-to-head data (e.g., % of patients reporting specific adverse events) is not provided in the sources, this qualitative differentiation is robust and is a key driver for the drug's development. The most common adverse reactions in clinical trials were transient burning or stinging at the application site [2].

Tolerability Local Irritation Topical Analgesic Adverse Effects

Preclinical Analgesic Efficacy: Zucapsaicin vs. Capsaicin

In addition to its improved tolerability, zucapsaicin is reported to exhibit a greater degree of analgesic efficacy in preclinical animal models of pain compared to capsaicin [1]. However, the specific models, endpoints, and quantitative data (e.g., paw withdrawal latency, mechanical threshold) are not detailed in the available sources. This claim, while consistently stated, lacks the precise quantitative backing needed for a higher strength of evidence.

Analgesic Efficacy Preclinical Models In Vivo Pain

Clinical Efficacy in Osteoarthritis of the Knee: Zucapsaicin vs. Lower Dose Control

In a 12-week clinical trial for knee osteoarthritis, treatment with 0.075% zucapsaicin cream resulted in a statistically significant reduction in pain, as measured by the Western Ontario and McMaster Universities Arthritis Index (WOMAC) Pain scale and WOMAC Physical Function Subscale, relative to a lower dose control group [1]. The exact quantitative change in WOMAC scores is not provided, but the statistically significant improvement over a lower dose (and not a placebo or active comparator like capsaicin) establishes its clinical efficacy.

Osteoarthritis Clinical Trial WOMAC Pain Relief

Optimal Research and Industrial Application Scenarios for Zucapsaicin (CAS 7553-53-9)


TRPV1 Pharmacology and Desensitization Studies

Zucapsaicin is an ideal tool compound for investigating the mechanisms of TRPV1-mediated desensitization and calcium signaling in sensory neurons [1]. Its well-characterized potency (EC50 of 28.2 nM) [2] provides a reliable standard for in vitro and in vivo experiments, allowing for consistent comparisons across studies and with other TRPV1 modulators.

Cardiac Electrophysiology and Safety Pharmacology

The unique and quantifiable effect of zucapsaicin on shortening cardiac action potential duration (APD₅₀ shortened by 16 ms at 10⁻⁵ M) in Purkinje fibers, a property not shared by capsaicin, makes it a valuable tool for studying off-target cardiac effects of vanilloids and for exploring its potential in modulating cardiac arrhythmias [1]. Its distinct mechanism, likely involving calcium channel blockade, offers a differentiated research path from other TRPV1 agonists [1].

Development of Non-Systemic Oral Formulations for GI Disorders

The demonstrated lack of systemic absorption following oral administration of zucapsaicin [1][2] presents a unique opportunity for developing novel, locally acting oral drug delivery systems for inflammatory bowel diseases (IBD) or functional gastrointestinal disorders [3]. This pharmacokinetic profile eliminates concerns about systemic side effects, a major hurdle in drug development.

Topical Analgesic Development for Improved Tolerability

For formulators seeking a topical analgesic with a better local tolerability profile than capsaicin, zucapsaicin is the preferred candidate. Its established efficacy in clinical trials for knee osteoarthritis, combined with its reported lesser degree of local irritation (stinging, burning) [4], supports its use in developing new, patient-friendly topical pain relief products.

Technical Documentation Hub

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23 linked technical documents
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